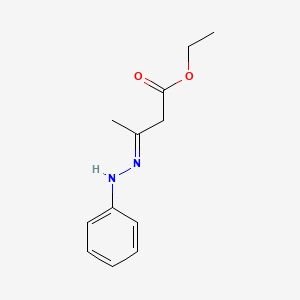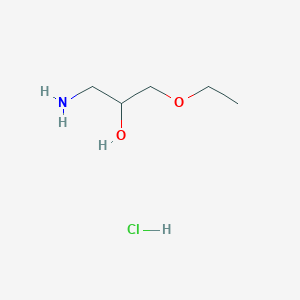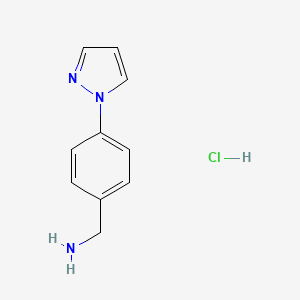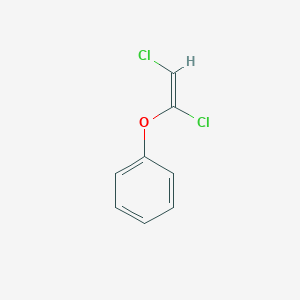
(E)-((1,2-Dichlorovinyl)oxy)benzene
概要
説明
Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . According to molecular orbital theory for benzene structure, benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms .
Synthesis Analysis
Benzene can be synthesized through various methods. For instance, benzene can be synthesized from acylation and bromination reactions . The order of reactions can change the products produced .Molecular Structure Analysis
The six carbon atoms in benzene form a perfectly regular hexagon. All of the carbon-carbon bonds have exactly the same lengths - somewhere between single and double bonds. There are delocalized electrons above and below the plane of the ring .Chemical Reactions Analysis
Benzene undergoes various chemical reactions. For instance, it can undergo electrophilic substitution reactions . It can also react with halogens in the presence of Lewis acids like FeCl3, FeBr3 to form aryl halides .Physical And Chemical Properties Analysis
Benzene is a colorless and flammable liquid at room temperature with a pleasant sweet smell . It has a relatively high melting point for a hydrocarbon due to its aromatic nature .作用機序
The mechanism of action of (E)-((1,2-Dichlorovinyl)oxy)benzene is based on its ability to react with other molecules in an organic reaction. The reaction involves the formation of an intermediate, the alkyl cation, which is then attacked by the nucleophile. The reaction proceeds through a series of steps, which involve the formation of an intermediate, the alkyl cation, and the subsequent addition of the benzene ring. The reaction is typically carried out in a solvent such as dichloromethane or toluene.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is important to note that it is a chlorinated compound and therefore may have some indirect effects on the body. For example, it could potentially act as a hormone disruptor or interfere with the metabolism of other compounds. It is also important to note that it is a volatile compound and may be hazardous if inhaled or ingested.
実験室実験の利点と制限
The main advantage of using (E)-((1,2-Dichlorovinyl)oxy)benzene in lab experiments is its ease of synthesis. It can be synthesized in a relatively short amount of time and with a high yield. Additionally, it is a volatile compound, which means it can easily be evaporated and collected. However, it is important to note that it is a chlorinated compound, which means it may have some indirect effects on the body. Additionally, it is a volatile compound and may be hazardous if inhaled or ingested.
将来の方向性
There are a number of potential future directions for the use of (E)-((1,2-Dichlorovinyl)oxy)benzene in scientific research. For example, it could be used in the synthesis of new pharmaceuticals or materials for use in biochemistry or nanotechnology. Additionally, it could be used to synthesize polymers or organic semiconductors. It could also be used in the synthesis of chemical compounds for use in medical imaging or drug delivery. Finally, it could be used to synthesize compounds for use in the development of new energy sources.
科学的研究の応用
(E)-((1,2-Dichlorovinyl)oxy)benzene is used in a wide range of scientific research applications. It is used in the synthesis of other compounds, such as pharmaceuticals and dyes. It is also used in the synthesis of polymers, as well as in the synthesis of organic semiconductors. Additionally, this compound is used in the synthesis of materials for use in biochemistry and nanotechnology.
Safety and Hazards
特性
IUPAC Name |
[(E)-1,2-dichloroethenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFFHYPGFBZCLE-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)O/C(=C\Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



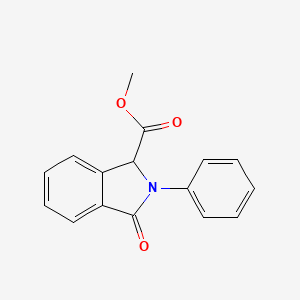
![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3274415.png)
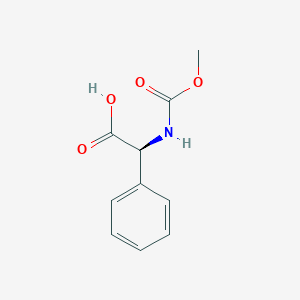
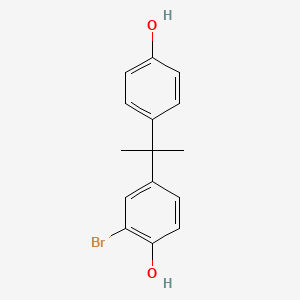
![ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B3274430.png)
![1H-Imidazo[4,5-c]pyridin-7-ol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-](/img/structure/B3274437.png)
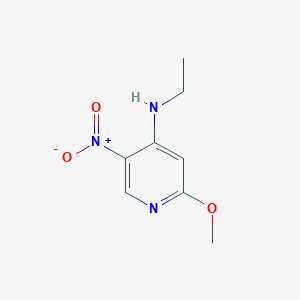
![(Z)-6-benzyl-2-(1-ethyl-2-oxoindolin-3-ylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B3274443.png)
